N-(4-bromophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine
Description
N-(4-bromophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is a quinoline derivative characterized by a methoxy group at position 8, a piperidine-1-carbonyl moiety at position 2, and a 4-bromophenylamine substituent at position 4.
Properties
IUPAC Name |
[4-(4-bromoanilino)-8-methoxyquinolin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O2/c1-28-20-7-5-6-17-18(24-16-10-8-15(23)9-11-16)14-19(25-21(17)20)22(27)26-12-3-2-4-13-26/h5-11,14H,2-4,12-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAPOFJHOFGSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC=C(C=C3)Br)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative is coupled with a boronic acid derivative of the quinoline core in the presence of a palladium catalyst.
Methoxylation: The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.
Piperidine-1-carbonyl Group Addition: The piperidine-1-carbonyl group can be introduced via an acylation reaction using piperidine and an appropriate acyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(4-bromophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
The compound’s structural uniqueness lies in its combination of 8-methoxy , piperidine-1-carbonyl , and 4-bromophenyl groups. Below is a comparison with key analogs from the literature:
Key Observations:
Substituent Effects on Solubility: The bromophenyl group in the target compound likely reduces aqueous solubility compared to analogs with pyrazinyl (e.g., 10a) or amino acid conjugates (e.g., 102), which introduce polar or ionizable groups .
Biological Activity: 9c demonstrates potent EZH2 inhibition (IC₅₀ = 0.12 μM), attributed to its diazepane ring and methoxyquinoline scaffold . The target compound’s bromophenyl group could enhance binding to hydrophobic pockets in similar targets. Pyrimidinyl-substituted analogs (e.g., 10a) show improved solubility but require structural optimization for target selectivity .
Synthetic Yields and Purification :
- Analogs like 9c are synthesized in 69% yield via straightforward coupling reactions , whereas bromophenyl-containing derivatives (e.g., the target compound) may require more complex purification steps due to halogenated byproducts .
Biological Activity
N-(4-bromophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family. Its unique structure, characterized by a bromophenyl group, a methoxy group, and a piperidine-1-carbonyl group, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C23H24BrN3O2. It features a quinoline core, which is known for its diverse biological activities. The presence of specific functional groups enhances its interaction with biological targets.
Synthesis
The synthesis of this compound generally involves several steps:
- Formation of Quinoline Core : This is typically achieved through a Skraup synthesis.
- Bromophenyl Group Introduction : A Suzuki coupling reaction is often used.
- Methoxylation : The methoxy group can be introduced via methylation reactions.
Biological Activity
Research has indicated that this compound exhibits significant biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures demonstrate antimicrobial properties. For instance, quinoline derivatives have been evaluated for their efficacy against various bacterial strains. The compound's structural features may contribute to its ability to disrupt bacterial cell functions.
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer activities. In particular, the compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, compounds structurally related to this compound have been reported to exhibit IC50 values in the low micromolar range against specific cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored in various studies:
| Compound | IC50 Value (µM) | Biological Activity |
|---|---|---|
| This compound | TBD | Anticancer |
| Related Quinoline Derivative | 700 nM | 17β-HSD Type 3 Inhibition |
| Another Analog | 900 nM | Anticancer Activity |
This table summarizes findings from research focusing on related quinoline compounds, emphasizing the importance of structural modifications in enhancing biological activity.
Case Studies
Several case studies highlight the effectiveness of quinoline derivatives:
- Inhibition of 17β-HSD Type 3 : A study demonstrated that related compounds inhibited this enzyme with IC50 values significantly lower than those of traditional inhibitors, indicating potential for developing new therapeutic agents .
- Anticancer Screening : In a National Cancer Institute (NCI) screening, another analog exhibited a GI50 of 10 nM against leukemia cell lines, showcasing the potential effectiveness of these compounds in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
